Sulmarin
Description
Historical Perspectives and Early Investigations of Silymarin (B1681676)
The use of the milk thistle plant, the source of Silymarin, dates back to ancient Greece and Rome, where physicians and herbalists utilized it to treat a variety of liver and gallbladder disorders. researchgate.netnih.gov Historical accounts, such as those by Nicholas Culpeper (1616-1654), noted its use as a "liver tonic" to address obstructions of the liver and spleen. nih.gov For centuries, it was a staple in traditional European medicine for managing conditions like jaundice, as well as digestive and menstrual issues. nih.gov
The modern scientific investigation into the plant's active components began in the mid-20th century. The structures of the primary constituents of Silymarin were elucidated in the 1960s. researchgate.net These investigations revealed that Silymarin is not a single compound but a complex mixture of at least seven distinct flavonolignans and one flavonoid. researchgate.net The primary and most biologically active component was identified as Silybin (B1146174) (a mixture of diastereomers Silybin A and Silybin B), which makes up about 50-60% of the complex. wikipedia.orgchemicalbook.com Early research focused on its hepatoprotective (liver-protecting) effects, confirming the traditional medicinal uses with scientific evidence. researchgate.net
Contemporary Significance of Silymarin in Chemical and Biomedical Sciences
In modern science, Silymarin is valued for its wide range of biological activities, which stem from its potent antioxidant and anti-inflammatory properties. researchgate.net Its significance is primarily recognized in the context of liver health, where it is studied for its ability to protect liver cells from damage caused by toxins, such as industrial poisons. researchgate.netchemicalbook.com
The mechanism of its protective action is multifaceted. It is understood to work by:
Antioxidant Activity : Scavenging free radicals and increasing the cellular concentration of glutathione (B108866), a key endogenous antioxidant. nih.gov This action helps to inhibit the process of lipid peroxidation, which damages cell membranes. nih.gov
Membrane Stabilization : Altering the outer membrane of hepatocytes (liver cells) to prevent toxins from entering. nih.gov
Promoting Regeneration : Stimulating ribosomal protein synthesis by activating RNA polymerase I, which can enhance the regenerative capacity of the liver. nih.gov
Anti-inflammatory Effects : Reducing inflammatory mediators, which plays a role in mitigating liver inflammation in conditions like hepatitis. nih.gov
Beyond liver protection, contemporary research has explored Silymarin's potential in other areas. Studies have indicated its utility as an immunomodulator, an antifibrotic agent, and an antiviral. researchgate.netresearchgate.net Its components have been investigated for their effects on various cell signaling pathways, suggesting potential applications in oncology research, particularly for prostate and skin cancers. researchgate.netwikipedia.orgalfa-chemistry.com
Challenges and Opportunities in Silymarin Research
Despite its promising biological profile, a significant challenge in the clinical application of Silymarin is its poor bioavailability. chemicalbook.com The complex is insoluble in water, and its oral absorption is low, estimated at only 23-47%. chemicalbook.com This pharmacokinetic limitation means that high or repeated doses are often required to achieve therapeutic concentrations in target tissues. nih.gov
This challenge presents a key opportunity for chemical and pharmaceutical research. Efforts are underway to develop enhanced formulations to improve its solubility and absorption. One notable success is the creation of Silipide (Siliphos), a complex of Silymarin and phosphatidylcholine, which has demonstrated bioavailability up to ten times greater than standard Silymarin extracts. chemicalbook.com Another innovative approach involves conjugating Silymarin with selenium nanoparticles (SeNPs). nih.govresearchgate.net Research has shown that these conjugates, with an average diameter of 30-50 nm, can enhance the penetration of Silymarin into cells. nih.govresearchgate.net
Future opportunities lie in the further exploration of the individual flavonolignans within the Silymarin complex. While Silybin is the most studied, other components like Isosilybin (B7881680) A and Isosilybin B have shown potent and sometimes distinct biological activities. researchgate.net Purifying these individual compounds allows for more precise studies of their mechanisms of action and structure-activity relationships, potentially leading to the development of more targeted and effective therapeutic agents. researchgate.net Further research into the biosynthesis of these compounds in plant cell cultures, stimulated by elicitors like methyl jasmonate, also opens avenues for sustainable and controlled production. researchgate.netnih.gov
Interactive Data Tables
Table 1: Components of the Silymarin Complex
This table details the primary flavonolignans that constitute the Silymarin extract.
| Component | Isomeric Forms | Typical Percentage in Extract | Key Identified Activities |
| Silybin (Silibinin) | Silybin A, Silybin B | 50-70% | Hepatoprotective, Antioxidant, Anti-inflammatory researchgate.netwikipedia.orgchemicalbook.com |
| Isosilybin | Isosilybin A, Isosilybin B | Present | Hepatoprotective, Antiproliferative researchgate.net |
| Silychristin (B192383) | Silychristin A, Silychristin B | Present | Antioxidant, Hepatoprotective researchgate.netresearchgate.net |
| Silydianin | Not Applicable | Present | Antioxidant, Hepatoprotective researchgate.netresearchgate.net |
| Taxifolin | Not Applicable | Present | Antioxidant, Precursor for Silymarin biosynthesis researchgate.netnih.gov |
Table 2: Research on Silymarin Formulations
This table summarizes research findings on different formulations designed to improve Silymarin's properties.
| Formulation | Composition | Key Finding | Reference |
| Silipide (Siliphos) | Silymarin-phosphatidylcholine complex | ~10 times more bioavailable than standard Silymarin. | chemicalbook.com |
| Selenium Nanoparticle Conjugate | Silymarin conjugated to Selenium Nanoparticles (SeNPs) | Average particle diameter of 30-50 ± 0.5 nm; promotes intracellular penetration. | nih.gov |
| Cell Suspension Cultures | Silybum marianum cells treated with methyl jasmonate | Elicits the production and release of Silymarin into the culture medium. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S2/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14/h2-4H,1H3,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQDPUZKFSCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183570 | |
| Record name | Sulmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-07-4 | |
| Record name | Sulmarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulmarin [USAN:INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulmarin | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulmarin | |
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| Record name | SULMARIN | |
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Structural and Chemical Classification of Sulmarin
Classification as a Water-Soluble Coumarin (B35378) Derivative
Sulmarin is classified as a water-soluble derivative of coumarin. The presence of two highly polar sulfate (B86663) groups (-OSO₃H) in its molecular structure imparts significant water solubility. These sulfate groups can ionize in aqueous solutions, leading to strong interactions with water molecules and facilitating dissolution. This is a common characteristic of sulfated organic compounds.
Synthesis and Derivatization of Sulmarin
Polymeric Synthesis Methodologies for Sulmarin
While specific studies detailing the polymerization of this compound were not identified, the coumarin (B35378) moiety itself is a valuable component in the design of functional polymers. nih.gov Coumarin can be incorporated into polymer chains as a pendant or terminal group, imparting unique photo-responsive characteristics. nih.govresearchgate.net The primary mechanism enabling this is the reversible [2πs + 2πs] cycloaddition reaction of the coumarin group when irradiated with UV light, which forms cyclobutane dimers. nih.gov This photodimerization is a key route for the synthesis and cross-linking of polymer networks. nih.govresearchgate.net
Condensation polymerization, or step-growth polymerization, involves a reaction between molecules with more than one reactive functional group, typically with the elimination of a small molecule like water. researchgate.net To apply this to this compound, the molecule would first need to be functionalized with appropriate reactive groups (e.g., hydroxyl, carboxyl, or amine groups). For instance, coumarin-derived diols have been used as initiators in the ring-opening polymerization of ε-caprolactone to create coumarin-functionalized polyols, which can then serve as soft segments in the synthesis of polyurethanes. mdpi.com The Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions, exemplifies a condensation reaction that forms the core coumarin ring structure itself. wikipedia.orgorganic-chemistry.org
Table 1: Classic Condensation Reactions for Coumarin Synthesis
| Reaction Name | Reactants | Conditions | Relevance |
|---|---|---|---|
| Pechmann Condensation | Phenol, β-keto ester/acid | Acidic (e.g., H₂SO₄) | Forms the core coumarin ring, a foundational step before potential polymerization. wikipedia.orgorganic-chemistry.org |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Base (e.g., Sodium Acetate) | A traditional method for synthesizing the coumarin scaffold. mdpi.com |
Addition polymerization involves the reaction of unsaturated monomers without the loss of any atoms. iau.ir For a molecule like this compound to undergo addition polymerization, it would need to be modified to include a polymerizable group, such as a vinyl or acrylate moiety. Researchers have synthesized carbonate monomers with pendant coumarin moieties that are capable of photo-reversible dimerization. rsc.org These functionalized monomers can then be copolymerized with other monomers, like trimethylene carbonate (TMC) and ε-caprolactone, to create photo-responsive polymers. rsc.org Coumarin derivatives have also been evaluated as high-performance visible light photoinitiators for both free radical and cationic polymerization of acrylates and epoxides, respectively. rsc.org
Extraction Methods of this compound from Natural Sources
Specific natural sources of this compound have not been prominently identified in the reviewed literature. However, the extraction of coumarins as a class from various parts of plants—such as roots, seeds, leaves, and fruits—is well-documented. mdpi.comresearchgate.netnih.gov These compounds are secondary metabolites found in numerous plant families, including Asteraceae, Rutaceae, and Fabaceae. iau.ir
The extraction process typically involves the use of various solvents and techniques tailored to the specific coumarin and plant matrix. Polar solvents like methanol (B129727), ethanol, and water are often efficient for extracting coumarins and their glycosides. researchgate.netresearchgate.net
Table 2: Common Methods for Extraction of Coumarins from Plants
| Extraction Method | Description | Typical Solvents | Key Features |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. dergipark.org.tr | Methanol, Ethanol, Water | A simple and gentle method suitable for heat-sensitive compounds. dergipark.org.tr |
| Soxhlet Extraction | Continuous extraction of a solid with a solvent, allowing for efficient recovery. researchgate.net | Ethanol, Methanol, Petroleum Ether | Considered a highly accurate and exhaustive method. researchgate.net |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to accelerate the release of compounds from the plant matrix. dergipark.org.tr | Methanol, Ethanol | Reduces extraction time and improves efficiency. dergipark.org.tr |
Chemical Modification Strategies for Enhanced this compound Bioactivity
The chemical modification of the coumarin scaffold is a key strategy for enhancing biological activity and developing new therapeutic agents. areeo.ac.irmdpi.com Structural alterations can improve drug-like properties, overcome microbial resistance, and alter metabolic pathways. areeo.ac.irresearchgate.net A primary goal of these modifications is to investigate structure-activity relationships (SAR). mdpi.com
One common approach involves the chemical transformation of phenolic hydroxyl groups. areeo.ac.irresearchgate.net Studies on natural coumarins have shown that modifying these hydroxyls, for instance through methylation, can improve lipophilicity. researchgate.net This increased lipophilicity can enhance the penetration of the compound into pathogens, thereby improving antimicrobial activity. researchgate.net Conversely, the presence of phenolic hydroxyl groups can be crucial for antioxidant and antiproliferative activities, as they can donate protons to trap free radicals. areeo.ac.irresearchgate.net Functionalizing coumarins by linking them to other molecules, such as polysaccharides, has also been shown to significantly improve antioxidant, antifungal, and antibacterial properties compared to the raw polysaccharide. nih.gov
Rational Design and Synthesis of Novel this compound Derivatives
The rational design and synthesis of novel coumarin derivatives are central to modern medicinal chemistry, aiming to create compounds with specific and potent biological activities. nih.govacademicjournals.orgnih.gov This process often involves using the coumarin nucleus as a scaffold and adding various bioactive chemical fragments. nih.govmdpi.com
Numerous synthetic methods have been developed to create diverse coumarin derivatives, including the Pechmann, Perkin, and Knoevenagel reactions. nih.govmdpi.com For example, novel 7-benzyloxycoumarin-based compounds have been synthesized and shown to have remarkable acetylcholinesterase (AChE) inhibitory activity, relevant for Alzheimer's disease research. nih.gov Other research has focused on synthesizing coumarin derivatives with pyridinylurea units to act as potent and selective PI3K inhibitors for anticancer applications. nih.gov The synthesis of 3-acyl-4-arylcoumarins has been achieved through metal-free tandem acylation/cyclization of alkynoates with aldehydes. organic-chemistry.org These targeted syntheses allow for the exploration of how different substitutions on the coumarin ring influence bioactivity, leading to the development of more effective and selective therapeutic agents. nih.govmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Trimethylene carbonate (TMC) |
| ε-caprolactone |
| Warfarin |
| Herniarin |
| Scopolin |
| Scopoletin |
| Rutamarin |
| Frutinone A |
Pharmacological Activities and Molecular Mechanisms of Sulmarin
Anti-inflammatory Efficacy of Sulmarin
This compound, a polyphenolic flavonoid extract derived from the seeds and fruits of the Silybum marianum plant, demonstrates notable anti-inflammatory properties. mdpi.comnih.gov Its primary active constituent is silybin (B1146174), which is largely responsible for its therapeutic effects. mdpi.comresearchgate.net The anti-inflammatory action of this compound is a key component of its protective effects in various conditions. nih.govnih.gov
This compound exerts its anti-inflammatory effects within the gastrointestinal system by modulating key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.comyoutube.com NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and chemokines that drive inflammatory responses. youtube.comnih.gov By inhibiting NF-κB activation, this compound effectively downregulates the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.govfao.org
In studies involving intestinal cells, this compound has been shown to reduce the expression of pro-inflammatory cytokines. mdpi.com For instance, in a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced intestinal inflammation, this compound was found to alleviate the condition by modulating the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Furthermore, silybin, a major component of this compound, has demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are significant contributors to the inflammatory process in the gastric mucosa. mdpi.com
Table 1: Modulation of Inflammatory Pathways by this compound
| Pathway/Mediator | Effect of this compound | Reference |
| NF-κB Pathway | Inhibition | nih.govmdpi.comyoutube.com |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased Production | mdpi.comfao.org |
| JNK Signaling Pathway | Modulation | nih.gov |
| COX-2 and iNOS | Suppression | mdpi.com |
The anti-inflammatory and antioxidant properties of this compound make it a promising agent for managing inflammatory bowel diseases (IBD), which include ulcerative colitis (UC) and Crohn's disease. fao.orgnih.govnih.gov IBD is characterized by chronic and relapsing inflammation of the gastrointestinal tract, often associated with oxidative stress. fao.orgnih.gov
In experimental models of colitis, treatment with this compound has been shown to ameliorate macroscopic and histological damage to the colon. fao.org This improvement is accompanied by a significant reduction in neutrophil infiltration, indicated by decreased myeloperoxidase activity, and a decline in lipid peroxidation. fao.org Furthermore, this compound treatment leads to a decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the inflamed colon. fao.org
A clinical trial was designed to evaluate the beneficial effects of this compound in adult patients with ulcerative colitis, highlighting its potential as an adjunct therapy. clinicaltrials.gov The rationale for its use in IBD is linked to its ability to counteract the overproduction of reactive oxygen species (ROS) and the resulting inflammatory cascade that damages the intestinal mucosa. nih.govclinicaltrials.gov By improving the balance of destructive cytokines and reducing toxic stress in bowel cells, this compound offers a potential therapeutic avenue for IBD. fao.org
Antioxidant Properties of this compound
A cornerstone of this compound's pharmacological profile is its potent antioxidant activity. nih.govnih.gov This activity is crucial to its protective effects against a variety of cellular stressors and is considered a primary mechanism for its therapeutic actions. nih.govdoaj.org
This compound employs a multi-faceted approach to neutralize reactive oxygen species (ROS) and combat oxidative stress. nih.gov
Direct Radical Scavenging: this compound can directly scavenge free radicals, a mechanism that is particularly effective in the gut. nih.govdoaj.org It can also chelate free iron and copper ions, which prevents them from participating in reactions that generate highly reactive hydroxyl radicals. nih.govdoaj.org
Inhibition of ROS-Producing Enzymes: The compound can prevent the formation of free radicals by inhibiting specific enzymes responsible for their production. nih.govdoaj.org
Activation of Antioxidant Defense Systems: A key mechanism of this compound's antioxidant action is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov Nrf2 activation upregulates the synthesis of a wide range of antioxidant enzymes and non-enzymatic antioxidants, bolstering the cell's intrinsic defense system against oxidative stress. nih.gov This includes increasing the gene expression of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. clinicaltrials.gov
Mitochondrial Integrity: this compound helps to maintain the integrity of mitochondria under stress conditions, which is vital as mitochondria are a major source of cellular ROS. nih.govdoaj.org
Table 2: Antioxidant Mechanisms of this compound
| Mechanism | Description | Reference |
| Direct Scavenging | Neutralizes free radicals and chelates metal ions. | nih.govdoaj.org |
| Enzyme Inhibition | Inhibits enzymes responsible for ROS production. | nih.govdoaj.org |
| Nrf2 Activation | Upregulates endogenous antioxidant enzymes (e.g., SOD, Glutathione Peroxidase). | nih.govclinicaltrials.gov |
| Mitochondrial Support | Maintains mitochondrial integrity during stress. | nih.govdoaj.org |
Gastrointestinal Mucosal Barrier Formation by this compound
The gastrointestinal mucosa forms a critical barrier protecting the body from harmful substances. nih.gov this compound has been shown to exert protective effects on this barrier, particularly in the context of injury induced by chemotherapy agents. nih.gov
Mucositis, a severe inflammation and ulceration of the mucosal lining, is a common side effect of chemotherapy. nih.gov Research has demonstrated this compound's ability to mitigate this damage. In studies where mucosal injury was induced by the chemotherapeutic drug epirubicin, this compound co-treatment was found to be protective. nih.gov
The protective mechanisms involve the modulation of apoptosis (programmed cell death). Epirubicin treatment increases the expression of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2, leading to cell death and tissue damage. nih.gov this compound was shown to counteract these effects, reducing Bax expression and restoring Bcl-2 levels, thereby preventing cellular damage. nih.gov
Furthermore, this compound helped to restore the histological structure of the small and large intestine and the number of mucin-producing goblet cells, which are essential for the integrity of the mucus layer. nih.gov The mucus layer itself is a crucial component of the gut's defense system, physically separating epithelial cells from luminal bacteria and toxins. nih.gov By preserving goblet cell function and modulating apoptotic pathways, this compound helps to maintain the integrity of the gastrointestinal mucosal barrier. nih.gov
Neuromuscular and Vascular Systemic Effects of Silymarin (B1681676)
Silymarin, a complex of flavonolignans extracted from milk thistle, demonstrates a range of effects on the vascular and neuromuscular systems. Its constituents, including silybin, silychristin (B192383), and others, have been investigated for their impact on vascular tone, neurotransmitter dynamics, and contractile responses, revealing a multifaceted pharmacological profile.
Facilitation of Excitatory Transmission from Parasympathetic Fibers to Gastric Musculature
Current scientific literature available through the conducted searches does not provide specific details regarding the direct facilitation of excitatory transmission from parasympathetic fibers to the gastric musculature by Silymarin. While the broader class of cholinergic agonists can increase GI motility by acting on muscarinic receptors in smooth muscle, specific studies detailing this mechanism for Silymarin are not prominently featured. youtube.com
Influence on Acetylcholine (B1216132) Release Dynamics
The direct influence of Silymarin on the dynamics of acetylcholine release is not extensively detailed in the available high-level research. Neuromuscular blocking agents typically function by blocking acetylcholine at the neuromuscular junction. youtube.com Some natural compounds, like the coumarin (B35378) scopoletin, have been shown to enhance the release of acetylcholine from nerve terminals. nih.govnih.gov However, specific studies confirming a similar mechanism for Silymarin are not sufficiently covered in the provided search results.
Reduction of Isolated Calf Coronary Artery Tone
Silymarin and its components exhibit significant vasorelaxant properties. Studies on isolated rat aorta have shown that various flavonolignans from Silymarin can induce relaxation and reduce vascular tone. mdpi.com Specifically, silybin A, silychristin, and 2,3-dehydrosilybin (B1234275) A demonstrated vasorelaxant effects at concentrations that are achievable in plasma. mdpi.com The metabolite silychristin-19-O-sulfate was identified as the most potent among the tested compounds. mdpi.com This vasodilatory property is considered a key contributor to the cardiovascular benefits associated with Silymarin. mdpi.commdpi.com Furthermore, the administration of Silymarin has been studied for its protective effects during coronary artery bypass grafting (CABG) surgery, where it helps mitigate inflammation and reperfusion injury, partly through its antioxidant and anti-inflammatory actions. nih.govnih.gov
Table 1: Vasorelaxant Effects of Silymarin Components on Isolated Rat Aorta
| Compound | Vasorelaxant Effect | Potency Note |
|---|---|---|
| Silybin A | Present | More potent than stereomer B |
| Silychristin | Present | A 90% isomer A showed activity |
| 2,3-dehydrosilybin A | Present | - |
| Silychristin-19-O-sulfate | Present | Most active tested compound |
This table is generated based on data from ex vivo studies on rat aorta. mdpi.com
Inhibition of Angiotensin II Amide-Induced Arterial Contractile Responses
Silymarin has been shown to interfere with the renin-angiotensin system. Research indicates that it can act as an antagonist at the human angiotensin (AT₁) receptor. mdpi.com Angiotensin II is a powerful vasoconstrictor, and by blocking its receptor, Silymarin can help reduce arterial contractile responses, contributing to its antihypertensive effects. nih.gov Clinical trials have also investigated the supplementary use of Silymarin with standard renin-angiotensin system inhibitors in patients with diabetic nephropathy, showing potential benefits in reducing albuminuria. researchgate.netnih.gov This suggests a modulatory role in pathways governed by angiotensin.
Broad Spectrum Biological Target Interactions of Silymarin
Silymarin is recognized for its interaction with a wide array of biological targets, which underpins its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects. nih.govnih.gov
Key molecular interactions include:
Antioxidant Pathways: It enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase. nih.govnih.gov
Inflammatory Pathways: Silymarin can modulate the NF-κB signaling pathway, reducing the production of inflammatory cytokines. nih.gov
Apoptotic Machinery: It has been shown to influence programmed cell death by up-regulating tumor suppressor genes such as p53 and p21, and inhibiting the formation of the apoptosome. nih.govnih.gov
Growth Factor Signaling: The compound can decrease the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2), indicating anti-angiogenic properties. nih.gov
Neurotransmitter Systems: In the context of neuroprotection, Silymarin has been found to inhibit monoamine oxidase-B (MAO-B), an enzyme that degrades dopamine. nih.gov
Protein Aggregation: It has the potential to prevent the formation of amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.govnih.gov
Table 2: Summary of Silymarin's Biological Target Interactions
| Target Category | Specific Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Oxidative Stress | Superoxide Dismutase, Glutathione Peroxidase | Increased activity | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Reduced generation | nih.gov | |
| Inflammation | NF-κB Signaling | Modulation | nih.gov |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced release | nih.govnih.gov | |
| Cell Cycle & Apoptosis | p53, p21 | Up-regulation | nih.gov |
| Apoptosome formation | Inhibition | nih.gov | |
| Angiogenesis | VEGF, MMP-2 | Decreased secretion | nih.gov |
| Neuroprotection | Monoamine Oxidase-B (MAO-B) | Inhibition | nih.gov |
| Amyloid-β (Aβ) Aggregation | Attenuation | nih.govnih.gov |
| Cardiovascular | Angiotensin (AT₁) Receptor | Antagonism | mdpi.com |
Exploration of this compound's Vitamin P Activity
The term "Vitamin P," while now obsolete in official nomenclature, historically referred to a group of flavonoids that exhibited effects on vascular permeability and capillary fragility. This compound, a complex mixture of flavonolignans extracted from the milk thistle plant (Silybum marianum), is rich in flavonoid-based compounds. phytopharmajournal.comnih.gov The primary active constituents of this compound include silybin (also known as silibinin), silychristin, and silydianin, which are all classified as flavonolignans. phytopharmajournal.commedscape.com
The biological activities of these components are linked to their antioxidant and cell-regulating properties, which align with the activities historically attributed to Vitamin P. The antioxidant effects of this compound are well-documented and contribute to its protective cellular mechanisms. nih.govresearchgate.net It functions as a direct scavenger of free radicals and can modulate the intracellular concentration of glutathione, a key antioxidant. researchgate.net By preventing free radical formation and supporting the cell's antioxidant defense systems, this compound helps maintain cellular integrity. nih.gov
The flavonoid structure of this compound's components is central to its bioactivity. These compounds can influence various cellular processes, including the function of cell transporters and receptors. medscape.comnih.gov Although the term "Vitamin P activity" is no longer in scientific use, the vasoprotective and antioxidant activities of the flavonoids within this compound are areas of ongoing research.
Table 1: Bioactive Components of this compound and Their Chemical Class
| Component | Chemical Class |
|---|---|
| Silybin (Silibinin) | Flavonolignan |
| Isosilybin (B7881680) | Flavonolignan |
| Silychristin | Flavonolignan |
| Silydianin | Flavonolignan |
Potential for Mucosal Wound Healing in Research Models
Research into the therapeutic potential of this compound has explored its effects on wound healing, including in mucosal tissues. Studies utilizing animal models have demonstrated that this compound can positively influence the healing process. These investigations have primarily focused on its anti-inflammatory and epithelialization-promoting properties.
In a study on full-thickness excision wounds in rats, topical application of this compound was found to significantly enhance epithelialization and reduce inflammation at the wound site. tums.ac.irdoaj.org These effects are crucial for the proper closure and healing of mucosal surfaces. The research indicated that while this compound accelerated the formation of new epithelial tissue and decreased the inflammatory response, it did not have a significant effect on wound contraction or collagen levels in that particular model. tums.ac.irdoaj.org
Another research model, investigating full-thickness skin wounds in rats, compared the effects of this compound to dexpanthenol (B1670349), a known wound healing agent. journals.gen.tr The results showed that this compound was as effective as dexpanthenol in promoting epithelialization and reducing inflammation. journals.gen.tr The study examined the expression of various proteins involved in the epithelial-mesenchymal transition, a process critical for wound re-epithelialization. journals.gen.tr
Furthermore, in models of diabetic wound healing in rats, ointments containing this compound were shown to effectively stimulate wound contraction. researchgate.net Histological analysis of the wound tissue from this compound-treated groups revealed well-organized collagen bands, an increase in fibroblasts, and a reduction in inflammatory cells, indicating an improved healing process. researchgate.net
The collective findings from these research models suggest that this compound's ability to modulate inflammation and promote the growth of new epithelial cells are key mechanisms in its potential for mucosal wound healing.
Table 2: Summary of this compound's Effects in Wound Healing Research Models
| Research Model | Key Findings | Reference |
|---|---|---|
| Full-thickness excision wounds in albino rats | Increased epithelialization and decreased inflammation. | tums.ac.irdoaj.org |
| Full-thickness skin wounds in rats | Enhanced epithelialization and reduced inflammation, comparable to dexpanthenol. | journals.gen.tr |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dexpanthenol |
| Glutathione |
| Isosilybin |
| Silybin (Silibinin) |
| Silychristin |
| Silydianin |
| This compound (Silymarin) |
Preclinical and Translational Research on Sulmarin
In Vitro Experimental Models for Silymarin (B1681676) Activity Assessment
The foundational assessment of Silymarin's biological activity has been extensively performed using a variety of in vitro models. These laboratory-based assays are crucial for elucidating the mechanisms underlying its therapeutic effects, particularly its antioxidant and anti-inflammatory actions.
Research has consistently demonstrated Silymarin's potent ability to scavenge free radicals and inhibit oxidative processes. nih.gov In assays measuring 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity, Silymarin has shown significant efficacy. nih.govscispace.com Its antioxidant capacity is further confirmed through its ability to scavenge 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals, reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), and chelate ferrous ions. nih.gov Studies on lipid peroxidation, a key process in cellular injury, show that Silymarin can inhibit the peroxidation of linoleic acid emulsions at levels comparable to established antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.govtandfonline.com For instance, at a concentration of 30 µg/mL, Silymarin inhibited lipid peroxidation by 82.7%, while BHA and BHT showed inhibitions of 83.3% and 82.1%, respectively. nih.gov
The anti-inflammatory properties of Silymarin have been characterized using cell-based models. In studies with the murine macrophage cell line RAW 264.7, Silymarin was found to inhibit lipopolysaccharide (LPS)-induced morphological changes, which are hallmarks of macrophage activation. researchgate.netnih.govkjpp.net This effect is linked to its ability to block the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. researchgate.netnih.gov Furthermore, various fractions of Silymarin have been shown to inhibit the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from LPS-stimulated RAW 264.7 cells. medcraveonline.com In one such study, a fraction rich in silybinin and silychristin (B192383) was the most potent inhibitor of TNF-α secretion, with a half-maximal inhibitory concentration (IC50) of 47.7 µg/mL, compared to the crude extract's IC50 of 88.5 µg/mL. medcraveonline.com Similarly, in the human colonic epithelial cell line HT-29, Silymarin fractions effectively inhibited TNF-α-induced secretion of the chemokine Interleukin-8 (IL-8). medcraveonline.com
| Assay/Model | Finding | Effective Concentration/IC50 | Reference |
|---|---|---|---|
| Lipid Peroxidation Inhibition (Linoleic Acid Emulsion) | Inhibited peroxidation by 82.7% | 30 µg/mL | nih.gov |
| DPPH Radical Scavenging | Significant scavenging activity demonstrated | 0.05-2.0 mg/ml | scispace.comresearchgate.net |
| TNF-α Secretion Inhibition (RAW 264.7 Macrophages) | Inhibited LPS-stimulated TNF-α secretion | IC50 = 47.7 µg/mL (Fraction 5) | medcraveonline.com |
| IL-8 Secretion Inhibition (HT-29 Colonic Cells) | Inhibited TNF-α-induced IL-8 secretion | IC50 = 19.9 µg/mL (Fraction 2) | medcraveonline.com |
| Macrophage Activation (RAW 264.7) | Inhibited LPS-induced morphological changes via NF-κB pathway | Not specified | researchgate.netnih.gov |
Animal Model Investigations of Silymarin Efficacy
Following promising in vitro results, the therapeutic efficacy of Silymarin has been evaluated in various animal models, providing crucial data on its performance in complex biological systems.
Efficacy Studies in Inflammatory Bowel Disease Models
Silymarin has been investigated as a potential therapeutic agent for Inflammatory Bowel Disease (IBD) using established animal models of colitis. researchgate.netnih.gov In the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics some aspects of Crohn's disease, oral pre-treatment with Silymarin was shown to significantly reduce macroscopic colonic damage. nih.govthieme-connect.com This protective effect was associated with a reduction in colonic myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and an improvement in the colon's oxidative state by preventing glutathione (B108866) depletion and reducing malonyldialdehyde (MDA) production. nih.govthieme-connect.com
In the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which is more akin to ulcerative colitis, orally administered Silymarin formulated in silica-containing redox nanoparticles (SM@siRNP) significantly improved the damage to the colonic mucosa compared to free Silymarin. nih.govnih.govyoutube.com Studies have also shown that Silymarin treatment can decrease the levels of inflammatory cytokines such as TNF-α and IL-1β in the inflamed colon tissue. researchgate.net Furthermore, some research indicates that Silymarin's beneficial effects in colitis models are mediated through the inhibition of the IL-6/STAT3 signaling pathway, leading to reduced production of inflammatory cytokines and preservation of the intestinal mucosal barrier. researchgate.net
| Animal Model | Key Findings | Reference |
|---|---|---|
| TNBS-Induced Colitis (Rats) | Attenuated macroscopic colonic damage; Reduced colonic MPO activity; Prevented glutathione depletion and reduced MDA production. | researchgate.netnih.govthieme-connect.com |
| DSS-Induced Colitis (Mice) | Improved damage in the colonic mucosa (especially with nanoparticle formulation); Suppressed pro-inflammatory cytokines. | nih.govresearchgate.net |
| Colitis-Associated Cancer (Mice) | Inhibited phosphorylation of STAT3, suppressing the IL-6/STAT3 pathway. | researchgate.net |
Research on Gastric Musculature and Arterial Response Models
Research into Silymarin's effects on smooth muscle tissue has primarily focused on vascular responses. Ex vivo experiments using isolated rat aorta, a classic model for assessing vasorelaxant properties, have shown that individual components of Silymarin exhibit notable vasorelaxant effects. Silybin (B1146174) A, silychristin, and 2,3-dehydrosilybin (B1234275) A demonstrated vasorelaxant activity, with stereoisomers of type 'A' generally being more potent than type 'B'. Interestingly, a sulfated metabolite, silychristin-19-O-sulfate, was identified as the most active compound among those tested. While Silymarin has been investigated for gastroprotective effects in ulcer models, specific research focusing solely on its direct action on gastric musculature contraction and relaxation is less detailed in the available literature. nih.gov
Evaluation in Wound Healing Animal Models
The efficacy of topically applied Silymarin has been assessed in full-thickness excision wound models in rats. nih.govtums.ac.irfao.orgresearchgate.net These studies consistently report that Silymarin promotes the wound healing process. Histopathological analyses of wound tissue from Silymarin-treated rats revealed significant improvements compared to control groups. nih.govtums.ac.ir
Key findings include accelerated epithelialization, a reduction in inflammatory cells (lymphocytes and macrophages), and an increase in fibroblasts at the wound site. nih.gov Furthermore, Silymarin treatment led to enhanced collagenization, with improved alignment and maturity of collagen fibers. nih.gov This translated to better biomechanical properties of the healing tissue, including increased ultimate tensile strength. nih.gov Some studies also noted that Silymarin treatment improved angiogenesis (formation of new blood vessels) and increased levels of the antioxidant enzyme superoxide (B77818) dismutase in the serum of treated animals, while decreasing levels of the oxidative stress marker malondialdehyde. fao.org
| Parameter | Observation in Silymarin-Treated Rats | Reference |
|---|---|---|
| Epithelialization | Significantly increased/accelerated | tums.ac.ir |
| Inflammation | Reduced number of lymphocytes and macrophages | nih.govtums.ac.ir |
| Collagenization | Increased amount and improved maturity of collagen fibers | nih.gov |
| Angiogenesis | Improved formation of novel blood vessels | fao.org |
| Biomechanical Strength | Increased ultimate tensile strength and stress | nih.gov |
Identification of Synergistic Effects with Conventional Therapeutic Agents
Research has explored the potential of Silymarin to work synergistically with or as an adjuvant to conventional therapies, particularly in the context of IBD. A clinical trial was designed to evaluate the beneficial effect of Silymarin as an add-on therapy for ulcerative colitis patients receiving standard treatment with Mesalamine (a 5-aminosalicylic acid compound) and Azathioprine (an immunosuppressant). The primary goal of such studies is to determine if the addition of Silymarin can lead to improved clinical outcomes, such as a greater decrease in disease activity scores.
In preclinical models of colitis, the co-administration of Silymarin's main component, silibinin (B1684548), with ursodeoxycholic acid has been investigated, showing potential for enhanced efficacy through the inhibition of NF-κB. medcraveonline.com Beyond IBD, studies have also suggested that silibinin may augment the anti-atherosclerotic effect of the antiplatelet drug clopidogrel (B1663587) in animal models.
Development of Novel Silymarin-Based Formulations for Research Applications
A significant challenge in the translational application of Silymarin is its poor bioavailability, which is attributed to low water solubility and extensive first-pass metabolism in the liver. mdpi.comnih.govdocumentsdelivered.com To address this limitation, extensive research has focused on developing novel drug delivery systems. nih.govdocumentsdelivered.comresearchgate.net
These advanced formulations are designed to enhance solubility, improve absorption, and protect the compound from rapid metabolic degradation, thereby increasing its therapeutic efficacy. nih.govdocumentsdelivered.com Various nanotechnological approaches have been successfully applied:
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids in the gastrointestinal tract. Studies have shown that Silymarin-loaded SMEDDS significantly enhance the oral absorption of Silymarin, with one study in dogs reporting a 2.2-fold increase in bioavailability compared to a commercial capsule formulation. nih.govnih.govcapes.gov.brresearchgate.net
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been developed to encapsulate Silymarin. In a DSS-induced colitis model, silica-containing redox nanoparticles loaded with Silymarin (SM@siRNP) not only improved the compound's bioavailability but also enhanced its retention in the colonic mucosa, leading to superior anti-inflammatory effects. nih.govresearchgate.net
Niosomes and Liposomes: These are vesicular systems that can entrap both hydrophilic and lipophilic drugs. Niosomes, formed from non-ionic surfactants, and liposomes have been shown to be effective carriers for Silymarin, offering sustained release profiles and enhanced hepatoprotective activity in animal models. researchgate.netresearchgate.netglobalresearchonline.netnih.gov
Mucoadhesive Gels: For topical applications, such as in the oral cavity, mucoadhesive gels have been formulated. mdpi.comnih.govresearchgate.net These gels, often using polymers like Carbopol, are designed to adhere to mucosal surfaces, providing prolonged drug release directly at the site of action. mdpi.comnih.gov In vitro and ex vivo studies have demonstrated their potential for improved drug delivery and permeation through the oral mucosa. mdpi.comnih.gov
Micellar Formulations: A novel micellar formulation of Silymarin demonstrated significantly increased bioavailability in a human clinical trial, showing an 11.4-fold higher area under the curve (AUC) and faster absorption compared to a standard unformulated product. nih.govmdpi.com
| Formulation Type | Key Advantage/Finding | Reference |
|---|---|---|
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Enhanced oral absorption by 2.2-fold in dogs compared to commercial capsule. | nih.govnih.gov |
| Silica-Containing Redox Nanoparticles (siRNP) | Improved bioavailability and retention in colonic mucosa in a mouse colitis model. | nih.govresearchgate.net |
| Niosomes/Liposomes | Showed sustained drug release profiles and significant hepatoprotective activity. | researchgate.netglobalresearchonline.netnih.gov |
| Mucoadhesive Gels | Demonstrated prolonged release and permeation through oral mucosa ex vivo. | mdpi.comnih.gov |
| Micellar Formulation | Increased bioavailability by 11.4-fold (AUC) in a human trial. | nih.govmdpi.com |
Pharmacokinetics and Biodistribution of Sulmarin
Absorption Profiles and Bioavailability Considerations for Sulmarin
The oral absorption of this compound is generally low, estimated to be between 20% and 50% of the administered dose. mdpi.comscielo.br This limited absorption is primarily attributed to its poor solubility in water and low permeability across the intestinal epithelium. mdpi.comnih.govnih.gov Consequently, this compound exhibits low oral bioavailability, meaning only a small fraction of the ingested compound reaches systemic circulation to exert its effects. scielo.brnih.gov Studies in rats have shown an absolute oral bioavailability of silybin (B1146174), the main active component of this compound, to be as low as 0.73% to 0.95%. scielo.brnih.gov
Following oral administration, peak plasma concentrations of this compound are typically achieved within 4 to 6 hours in both animals and humans. medscape.com However, specialized formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) have been shown to significantly decrease the time to reach peak concentration (Tmax) to approximately 0.80 hours, while substantially increasing the maximum concentration (Cmax). nih.gov The absorption process is also limited by the action of efflux transporters like Multidrug Resistance-Associated Protein (MRP2) and Breast Cancer Resistance Protein (BCRP) in the intestine, which actively pump the compound back into the intestinal lumen. nih.gov
| Parameter | Mean Value (Range) |
|---|---|
| Cmax (Maximum Concentration) | 812.43 ng/mL (259.47–1505.47) |
| Tmax (Time to Maximum Concentration) | 0.80 h (0.25–1.67) |
| AUC0-t (Area Under the Curve) | 658.80 ng·h/mL (268.29–1045.01) |
| t1/2 (Elimination Half-life) | 1.91 h |
Distribution Dynamics of this compound in Biological Tissues and Fluids
Once absorbed, this compound distributes throughout the body, with notable concentrations found in the alimentary tract, including the liver, stomach, intestine, and pancreas. researchgate.net Studies in mice using silybin have provided detailed insights into its tissue distribution. nih.gov Peak levels of free, unconjugated silybin were observed rapidly, at 30 minutes post-administration, in the liver, lungs, stomach, and pancreas. nih.gov In the skin and prostate, peak levels were reached slightly later, at 1 hour after administration. nih.gov The high concentration in the liver is consistent with its primary site of action and metabolism. researchgate.net this compound components and their metabolites also form stable complexes with human serum albumin, which facilitates their transport in the bloodstream. nih.gov
| Tissue | Peak Concentration (µg/g tissue) | Time to Peak Level (hours) |
|---|---|---|
| Stomach | 123 ± 21 | 0.5 |
| Liver | 8.8 ± 1.6 | 0.5 |
| Pancreas | 5.8 ± 1.1 | 0.5 |
| Lung | 4.3 ± 0.8 | 0.5 |
| Prostate | 2.5 ± 0.4 | 1.0 |
| Skin | 1.4 ± 0.5 | 1.0 |
Metabolic Pathways and Biotransformation of this compound
This compound undergoes extensive and rapid metabolism, primarily through phase II conjugation reactions. bohrium.comnih.gov After absorption, it is subject to both phase I and phase II biotransformation. nih.gov
Phase I metabolism is less prominent and mainly involves O-demethylation, a reaction mediated by the cytochrome P450 isoenzyme CYP2C8. nih.gov Minor metabolites, including monohydroxy and dihydroxy derivatives, have also been observed. nih.gov
The predominant metabolic route is phase II conjugation, where this compound components are converted into glucuronide and sulfate (B86663) conjugates. nih.gov This extensive first-pass metabolism in the liver is a major contributor to this compound's low bioavailability. nih.gov In humans, glucuronide conjugates account for about 90% of the total silybin found in the blood following oral administration. nih.gov Similarly, in rats, these conjugates represent 98% of the silybin in blood and bile. nih.gov
Elimination and Excretion Routes of this compound and its Metabolites
The elimination of this compound and its metabolites occurs primarily through the biliary system. medscape.comresearchgate.net Following metabolism in the liver, the conjugates are actively transported into the bile. nih.gov Studies have demonstrated that biliary excretion is substantial, accounting for about 40-45% of an oral dose and up to 80% of an intravenous dose in rats. medscape.com The transport of these conjugates into the bile is largely mediated by the Multidrug Resistance-Associated Protein 2 (Mrp2). nih.gov
This compound is also subject to enterohepatic circulation, where conjugates excreted in the bile are hydrolyzed by gut bacteria, allowing the parent compound to be reabsorbed into the bloodstream. scielo.brnih.govresearchgate.net This process can result in a secondary peak in plasma concentration curves. nih.gov
Factors Influencing this compound Pharmacokinetic Variability
Several factors can contribute to the significant inter-subject variability observed in the pharmacokinetics of this compound.
Formulation: Due to its poor solubility, the formulation of the product plays a critical role. Advanced delivery systems, such as self-emulsifying delivery systems (SEDDS), liposomes, and solid dispersions, have been developed to enhance solubility and, consequently, improve bioavailability. mdpi.comnih.govfrontiersin.org For example, a SEDDS formulation was shown to increase the relative bioavailability of silybin by 360% in rats compared to a reference capsule. nih.gov
Disease State: The pharmacokinetic profile of this compound can be altered in individuals with liver diseases. nih.gov Patients with hepatitis C (with or without cirrhosis) and non-alcoholic fatty liver disease have shown significantly higher plasma concentrations (AUC) of this compound flavonolignans compared to healthy volunteers, possibly due to impaired biliary excretion or altered transporter expression. nih.govnih.gov
Drug-Drug Interactions: this compound and its components can interact with drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. bohrium.comnih.gov this compound has been shown to inhibit cytochrome P450 enzymes (such as CYP3A4 and CYP2C9) and P-glycoprotein (P-gp) in vitro. bohrium.comnih.gov For instance, co-administration of this compound with simvastatin (B1681759) in rats led to a significant increase in the plasma concentration of simvastatin's active metabolite, indicating a potential for clinically relevant drug interactions. nih.gov
Analytical Methodologies for Sulmarin Research
Development of Quantitative Assays for Silymarin (B1681676) Determination in Complex Matrices
Quantitative analysis of Silymarin is crucial for the quality control of herbal products and for pharmacokinetic studies. Assays are developed to be sensitive, accurate, and specific for the main components within complex matrices such as pharmaceutical formulations and biological fluids.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of Silymarin in herbal tinctures and solid dosage forms. uel.ac.ukjpionline.org A typical method involves a reversed-phase C18 column with a gradient mobile phase, often consisting of an acidified water/methanol (B129727) or acetonitrile (B52724) mixture. cabidigitallibrary.orgasianpubs.org Detection is commonly performed at a wavelength of 288 nm, where the flavonolignans exhibit strong absorbance. jpionline.orgzenodo.org Method validation according to International Conference on Harmonisation (ICH) guidelines ensures linearity, precision, accuracy, and robustness. jpionline.orgijpsr.com For instance, one HPLC-UV method for commercial tinctures demonstrated a limit of detection (LOD) of 0.08 µg/mL and a limit of quantification (LOQ) of 0.25 µg/mL for total Silymarin. uel.ac.uk
For more complex matrices like human plasma, which requires higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govdaneshyari.com These assays can simultaneously quantify multiple Silymarin constituents at low concentrations. A validated LC-MS/MS method for human plasma achieved a lower limit of quantification (LLOQ) of 2 ng/mL for silychristin (B192383), silydianin, silybin (B1146174) A, silybin B, isosilybin (B7881680) A, and isosilybin B. nih.gov Sample preparation for plasma analysis often involves liquid-liquid extraction or protein precipitation to remove interferences before injection into the LC-MS/MS system. daneshyari.comnih.gov
Table 1: HPLC-UV Method Parameters for Silymarin Quantification in Tinctures
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | uel.ac.uk |
| Mobile Phase | Gradient of 2% acetic acid (A) and methanol/water/acetic acid (18:1:1 v/v) (B) | uel.ac.uk |
| Flow Rate | 1 mL/min | uel.ac.uk |
| Detection | UV at 285 nm | uel.ac.uk |
| Linearity Range | 0.02 - 1.0 mg/mL | uel.ac.uk |
| LOD | 0.08 µg/mL | uel.ac.uk |
| LOQ | 0.25 µg/mL | uel.ac.uk |
Spectroscopic Approaches for Silymarin Structural Characterization and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the individual components of Silymarin.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional techniques like COSY, HMQC, and HMBC, has been fundamental in determining the complex structures and stereochemistry of silybin A, silybin B, isosilybin A, and isosilybin B. nih.govsemanticscholar.org For example, the 1H-NMR spectrum of silybin A in DMSO-d6 shows characteristic signals for the 5,7-dihydroxy-substituted flavanonol structure, such as doublets for H-6 and H-8 at approximately δ 5.91 and δ 5.86 ppm, respectively. researchgate.net Comprehensive NMR data analysis, in conjunction with X-ray crystallography, has allowed for the complete stereochemical assignment of the chiral centers in these diastereoisomers. nih.gov
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for both identification and structural confirmation. sigmaaldrich.cnunideb.hu Electrospray ionization (ESI) is a common ionization technique used for Silymarin components. Tandem mass spectrometry (MS/MS) provides unique fragmentation patterns for each constituent, which serves as a fingerprint for identification. sigmaaldrich.cn For instance, under negative ionization mode, the major components of silymarin (silybin, silychristin, silydianin) show a deprotonated molecule [M-H]⁻ at an m/z of approximately 481. nih.gov Further fragmentation of this ion helps to differentiate the isomers.
Table 2: Key NMR Signals for Silybin A in DMSO-d6
| Proton | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Reference |
|---|---|---|---|
| H-2 | 5.07 | d (11.3) | researchgate.net |
| H-3 | 4.59 | m | researchgate.net |
| H-6 | 5.91 | d (2.1) | researchgate.net |
| H-8 | 5.86 | d (2.1) | researchgate.net |
Chromatographic Separation Techniques for Silymarin Purity and Component Analysis
The analysis of Silymarin's purity and the separation of its individual components are primarily achieved through chromatographic techniques. Given the structural similarity of the constituents, achieving baseline separation is a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. mdpi.comnih.gov A variety of reversed-phase columns, such as C18 and C8, are used, with mobile phases typically consisting of methanol or acetonitrile mixed with an acidic aqueous solution to ensure good peak shape. cabidigitallibrary.orgsigmaaldrich.com Optimized gradient elution programs are often required to resolve all major components, including taxifolin, silychristin, silydianin, silybin A, silybin B, isosilybin A, and isosilybin B, within a reasonable analysis time. mdpi.comasianpubs.org One study successfully separated nine components of Silymarin in under 15 minutes using an Ascentis Express C18 column. sigmaaldrich.com
The separation of the diastereomeric pairs, silybin A/B and isosilybin A/B, can be particularly challenging. nih.gov While achievable on standard reversed-phase columns, specialized chiral stationary phases (CSPs) can also be employed for more robust separation, which is crucial for studying the distinct biological activities of each isomer. nih.govnih.govhplc.eu Techniques such as HPLC on silica (B1680970) gel can also be effective for separating diastereomers. chromforum.orgresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the quantification and purity assessment of Silymarin in herbal formulations. jpionline.orgijpsr.com A validated HPTLC method used a mobile phase of chloroform:methanol (6:4 v/v) on silica gel 60 GF254 plates, with densitometric scanning at 288 nm for quantification. ijpsr.com This method was validated for linearity in the range of 200–1200 ng/band and showed good precision and accuracy. ijpsr.comresearchgate.net
Table 3: Chromatographic Conditions for Separation of Silymarin Components
| Technique | Stationary Phase | Mobile Phase Example | Reference |
|---|---|---|---|
| HPLC | Chromolith RP-C18 | Gradient: 5% ACN/0.1% formic acid (A) and 80% MeOH/0.1% formic acid (B) | mdpi.com |
| HPTLC | Silica gel 60 GF254 | Toluene:Ethyl acetate:Formic acid:Methanol (10:10:4 drops:2 drops) | jpionline.org |
| Chiral HPLC | Lux 3μ Cellulose-4 | Not specified in abstract | mdpi.com |
Bioanalytical Methodologies for Silymarin and its Metabolites in Biological Samples
To understand the pharmacokinetics and metabolism of Silymarin, sensitive and specific bioanalytical methods are required to measure the parent compounds and their metabolites in biological matrices like plasma, urine, and tissues. nih.gov
LC-MS/MS is the gold standard for bioanalysis due to its high selectivity and sensitivity. nih.govresearchgate.net Methods have been developed to quantify silybin and other flavonolignans in human and rat plasma, urine, and even breast tissue. nih.govnih.govresearchgate.net A key step in bioanalysis is sample preparation. For plasma and urine, this often involves liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or protein precipitation with acetonitrile. nih.govnih.gov For tissue samples, homogenization is required prior to extraction. nih.gov
Since Silymarin components are extensively metabolized in the body, primarily through glucuronidation and sulfation, bioanalytical methods often include an enzymatic hydrolysis step. nih.gov Treatment of the biological sample with β-glucuronidase and/or sulfatase enzymes converts the conjugated metabolites back to their free (aglycone) forms, allowing for the measurement of "total" silybin concentration. nih.gov Comparing the results with and without the hydrolysis step allows for the quantification of both free and conjugated forms. A validated HPLC-MS/MS method for silybin in human plasma, urine, and breast tissue reported a lower limit of quantification of 0.5 ng/mL in plasma. nih.gov Metabolite profiling studies using UPLC-MS/MS have also been conducted to identify the various biotransformation products of Silymarin in different organs. nih.gov
Table 4: Sample Preparation for Bioanalysis of Silybin
| Biological Matrix | Extraction/Cleanup Method | Reference |
|---|---|---|
| Plasma | Protein precipitation with acetonitrile | nih.govnih.gov |
| Plasma, Urine, Tissue | Liquid-liquid extraction with methyl tert-butyl ether (MTBE) | nih.gov |
| Plasma (for total silybin) | Enzymatic hydrolysis with β-glucuronidase followed by extraction | nih.gov |
| Milk Thistle Fruits | Pressurized Liquid Extraction (PLE) with acetone | oup.comnih.govresearchgate.net |
Future Research Directions for Sulmarin
Comprehensive Elucidation of Molecular Mechanisms Underlying Sulmarin's Biological Actions
While this compound is known to exert its effects through various mechanisms, including antioxidant, anti-inflammatory, and immunomodulatory actions, a deeper understanding of its molecular interactions is a critical frontier for future research. mdpi.comnih.gov Current knowledge indicates that this compound and its primary active component, silybin (B1146174), can modulate multiple cellular and molecular pathways. mdpi.com These include the MAPK, mTOR, β-catenin, and Akt signaling cascades, as well as influencing the activity of various receptors, growth factors, and enzymes. mdpi.com
Future investigations should aim for a more granular elucidation of these interactions. For instance, identifying the specific molecular targets within these pathways and understanding the downstream consequences of their modulation will be crucial. Research should also focus on how this compound alters the structure of hepatocyte external membranes to prevent xenobiotic entry and its role in increasing cellular glutathione (B108866) content, which inhibits lipid peroxidation. nih.gov The interaction of this compound with cell membrane transporters and receptors, such as P-glycoprotein and estrogenic receptors, warrants further detailed study to clarify its cytoprotective activities. nih.gov
Advanced Pharmacokinetic and Pharmacodynamic Modeling of this compound
A significant challenge in the clinical application of this compound is its poor oral bioavailability. nih.gov Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling represents a pivotal research direction to overcome this limitation. nih.govnih.gov Such models can provide a systematic framework to link the dosage, concentration, and therapeutic effect of this compound, thereby optimizing dosing regimens. researchgate.net
Future research should focus on developing sophisticated compartmental models that can accurately predict the absorption, distribution, metabolism, and excretion of this compound and its individual flavonolignans. nih.gov These models should integrate data from in vitro and in vivo studies to simulate the time course of drug action and predict therapeutic outcomes. researchgate.net By establishing a clearer relationship between this compound concentration and its biological effects, these models will be instrumental in designing more effective clinical trials and therapeutic strategies. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
The established hepatoprotective properties of this compound are just the beginning of its therapeutic potential. nih.gov Emerging research has indicated promising applications in oncology, neuroprotection, and dermatology. mdpi.comnih.govresearchgate.net Future research should systematically explore these and other novel therapeutic avenues.
In oncology, this compound has shown potential in cancer prevention and as an adjuvant to conventional therapies by inhibiting cancer cell proliferation and inducing apoptosis. nih.govresearchgate.net Further studies are needed to identify specific cancer types that are most responsive to this compound and to understand its potential to reverse chemoresistance. researchgate.netnih.gov In neuroprotection, this compound has demonstrated potential anti-Parkinson's activity by protecting dopaminergic neurons. mdpi.com This warrants more in-depth investigation into its efficacy against various neurodegenerative disorders. Additionally, its photoprotective effects against UV-induced skin damage suggest a significant role in dermatology, which should be further explored. nih.govresearchgate.net
In-depth Structure-Activity Relationship Studies for Optimized this compound Design
This compound is a complex mixture of flavonolignans, including silybin A and B, isosilybin (B7881680) A and B, silychristin (B192383), and silydianin. nih.govresearchgate.net Understanding the specific biological activities of each of these components is crucial for optimizing therapeutic efficacy. In-depth structure-activity relationship (SAR) studies are essential in this regard.
Future SAR studies should aim to:
Isolate and characterize the individual flavonolignans and assess their specific pharmacological activities. researchgate.net
Investigate how structural modifications to the silybin molecule can enhance its anti-cancer and other therapeutic properties. nih.gov
Identify the key structural features responsible for the antioxidant, anti-inflammatory, and cytoprotective effects of this compound.
The table below summarizes the major components of this compound and their known activities, providing a basis for future SAR studies.
| Compound Name | Known Activities |
| Silybin A & B | Major contributors to hepatoprotective effects, anti-cancer properties. mdpi.comnih.gov |
| Isosilybin A & B | Hepatoprotective and antiproliferative activity against prostate carcinoma cells. researchgate.net |
| Silychristin | Contributes to the overall therapeutic effect of this compound. |
| Silydianin | Part of the active flavonolignan complex. nih.gov |
| Taxifolin | A flavonoid with hepatoprotective effects. researchgate.net |
Development of Targeted Delivery Systems for Enhanced this compound Efficacy
Overcoming the poor bioavailability of this compound is a key objective for future research, and the development of targeted delivery systems offers a promising solution. nih.govresearchgate.net Novel drug delivery technologies can enhance the solubility, absorption, and targeted delivery of this compound, thereby increasing its therapeutic efficacy. researchgate.net
Future research in this area should focus on:
Liposomes and Phytosomes: Investigating the use of phospholipid-based carriers like liposomes and phytosomes to improve the oral bioavailability and hepatoprotective activity of this compound. nih.govresearchgate.net Studies have shown that phytosomes can significantly improve the aqueous solubility and release of this compound. researchgate.net
Nanoparticles: Exploring the use of nanoparticles, such as galactosylated chitosan (B1678972) nanoparticles, for targeted delivery to liver cells. core.ac.ukresearchgate.net These systems can leverage specific receptors, like the asialoglycoprotein receptor on hepatocytes, for targeted uptake. core.ac.uk
Niosomes: Developing niosome-based delivery systems to enhance the stability, controlled release, and therapeutic outcomes of this compound, particularly in cancer therapy. nih.gov
The following table presents data on the cellular uptake of this compound in different liposomal formulations, highlighting the potential of these delivery systems. nih.gov
| Liposome Formulation | Cellular Drug Uptake (%) |
| Non-PEGylated Liposomes with 0.17 M ratio of Sito-G | 37.5 |
| PEGylated Liposomes with 0.17 and 0.33 M ratio of Sito-G | 18 |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of the biological effects of this compound. nih.govnih.gov These high-throughput techniques can identify novel biomarkers, therapeutic targets, and molecular pathways affected by this compound treatment.
Future research should leverage omics technologies to:
Transcriptomics and Proteomics: Identify changes in gene and protein expression profiles in response to this compound to uncover its mechanisms of action in various diseases. nih.gov
Metabolomics: Analyze the metabolic changes induced by this compound to understand its impact on cellular metabolism and identify metabolic pathways involved in its therapeutic effects.
Integrated Multi-Omics: Combine data from different omics platforms to construct comprehensive models of this compound's biological activity, leading to a more personalized and effective therapeutic approach. nih.gov
By integrating these advanced research methodologies, the scientific community can pave the way for the development of novel, evidence-based therapeutic applications for this compound, moving beyond its traditional use and unlocking its full potential in modern medicine.
Q & A
Basic Research Questions
Q. What systematic approaches are recommended for conducting a literature review on Sulmarin's synthesis pathways and bioactivity?
- Methodology : Use structured databases (SciFinder, PubMed) with Boolean operators combining terms like "this compound synthesis," "kinetic studies," and "bioactivity assays." Prioritize peer-reviewed articles from journals with impact factors >3.0. Evaluate data consistency across sources, noting variations in reaction yields (e.g., 45–78% in esterification steps) or IC50 values in cytotoxicity assays. Cross-validate findings using backward/forward citation tracking .
Q. How should researchers design initial experiments to assess this compound's stability under varying pH and temperature conditions?
- Methodology :
- Variables : pH (2.0–10.0), temperature (25–60°C), and exposure time (0–72 hrs).
- Controls : Include buffer-only solutions and inert atmosphere trials to isolate degradation pathways.
- Analytical tools : HPLC-PDA for quantification (λ = 254 nm), with degradation products characterized via LC-MS/MS .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Document reaction parameters (solvent purity, catalyst loading ±0.5 mol%) in supplemental files.
- Use standardized characterization: ¹H/¹³C NMR (500 MHz, CDCl₃), HRMS (ESI+), and melting point ranges (±1°C).
- Share raw spectral data via repositories like Zenodo to enable independent verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound-protein binding affinities across studies?
- Methodology :
- Validation steps :
Replicate assays using identical buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4 vs. PBS).
Apply statistical tests (ANOVA, Tukey’s HSD) to compare KD values from SPR vs. ITC.
Cross-reference protein purity (SDS-PAGE ≥95%) and ligand solubility limits (DMSO ≤0.1% v/v) .
- Table : Observed discrepancies in binding studies:
| Assay Type | Reported KD (nM) | Source | Possible Confounders |
|---|---|---|---|
| SPR | 12.3 ± 1.5 | Non-specific adsorption | |
| ITC | 28.7 ± 3.2 | Aggregation at high [ligand] |
Q. What strategies optimize multi-step this compound synthesis for improved enantiomeric excess (ee) in asymmetric catalysis?
- Methodology :
- Screen chiral ligands (BINAP, Salen) at 5–10 mol% in polar aprotic solvents (DMF, THF).
- Monitor ee via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
- Computational modeling (DFT) to predict transition states and guide ligand selection .
Q. How should researchers integrate computational and experimental data to predict this compound’s metabolic pathways?
- Methodology :
In silico : Use Schrödinger’s MetaSite for Phase I/II metabolism prediction.
In vitro validation : Incubate with human liver microsomes (HLMs), quantifying metabolites via UPLC-QTOF.
Data reconciliation : Apply machine learning (Random Forest) to align computational predictions with experimental half-lives (t₁/₂) .
Q. What ethical and methodological considerations apply when handling contradictory toxicity data in this compound studies?
- Methodology :
- Data transparency : Disclose all cell lines (e.g., HepG2 vs. HEK293) and assay endpoints (IC50 vs. LD50).
- Ethical reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite conflicting studies to avoid selective data bias .
Key Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
